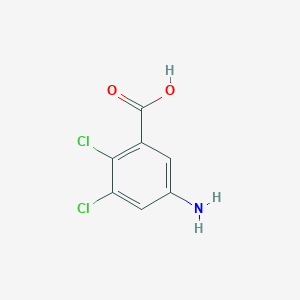

5-Amino-2,3-dichlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2,3-dichlorobenzoic acid: is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chlorination of Benzoic Acid: The synthesis of 5-Amino-2,3-dichlorobenzoic acid can begin with the chlorination of benzoic acid to introduce chlorine atoms at the desired positions. This step typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.

Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves treating the dichlorobenzoic acid with ammonia or an amine under suitable conditions, such as elevated temperatures and pressures.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Amino-2,3-dichlorobenzoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.

Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or sodium borohydride, are commonly used.

Substitution: Reagents like sulfuric acid, nitric acid, and halogens (chlorine, bromine) are frequently employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids depending on the specific reaction.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Synthesis: 5-Amino-2,3-dichlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

Drug Development: It serves as a precursor or building block in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry:

Herbicides and Pesticides: The compound is utilized in the formulation of herbicides and pesticides due to its ability to interfere with plant growth processes.

Mécanisme D'action

The mechanism of action of 5-Amino-2,3-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the benzene ring allow the compound to bind to active sites, inhibiting or modulating the activity of the target molecules. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

3-Amino-2,5-dichlorobenzoic acid: Another dichlorobenzoic acid derivative with similar properties but different substitution pattern.

2-Amino-4-chlorobenzoic acid: A related compound with a single chlorine substituent.

5-Amino-2-chlorobenzoic acid: Similar structure with one chlorine atom.

Uniqueness: 5-Amino-2,3-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Amino-2,3-dichlorobenzoic acid (C7H5Cl2NO2) is an organic compound that serves as a significant intermediate in various biochemical and pharmaceutical applications. Its structure features an amino group and two chlorine substituents on the benzene ring, which contribute to its biological activity. This compound has been investigated for its roles in enzyme interactions, metabolic pathways, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the amino and dichloro groups allows it to bind effectively to active sites on target molecules, leading to modulation of their activity. This interaction can result in:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting various biochemical pathways.

- Cellular Process Disruption : By interfering with cellular signaling pathways, it can alter normal physiological functions.

Applications in Research and Medicine

This compound has been utilized in several research contexts:

- Biochemical Studies : It is employed to study enzyme interactions and metabolic pathways. For instance, its role in the inhibition of certain enzymes has been documented, providing insights into metabolic regulation.

- Drug Development : The compound serves as a precursor in synthesizing pharmaceuticals targeting specific biological pathways. Its derivatives have shown promise in developing drugs for various conditions.

- Agricultural Chemistry : It is used in formulating herbicides and pesticides due to its phytotoxic properties, which interfere with plant growth processes.

Case Studies

- Enzyme Interaction Studies : Research demonstrated that this compound inhibits the enzyme involved in the biosynthesis of certain plant hormones, leading to altered growth patterns in treated plants. This was evident in studies where application of the compound resulted in significant reductions in plant height and biomass compared to controls .

- Phytotoxicity Assessments : In trials assessing the herbicidal activity of various dichlorobenzoic acid derivatives, this compound exhibited marked phytotoxic effects against several weed species. The compound was effective at lower concentrations than many commercial herbicides, indicating its potential as a selective herbicide .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition; phytotoxicity | Drug development; herbicides |

| 3-Amino-2,5-dichlorobenzoic acid | Structure | Moderate phytotoxicity | Herbicides |

| 4-Chloro-2-amino benzoic acid | Structure | Weak enzyme interaction | Limited agricultural use |

Propriétés

IUPAC Name |

5-amino-2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCVUGZLAQJJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605061 |

Source

|

| Record name | 5-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-32-3 |

Source

|

| Record name | 5-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.